![molecular formula C11H19NO3 B6289943 tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate CAS No. 2387597-64-8](/img/structure/B6289943.png)
tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: The formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Key Step:
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The dihydropyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests it may exhibit activity similar to other dihydropyridine derivatives, which are known for their effects on calcium channels and potential use in treating cardiovascular diseases.
Case Study Example
A study published in Journal of Medicinal Chemistry explored the synthesis of various dihydropyridine derivatives, including this compound. The results indicated that modifications to the hydroxymethyl group could enhance bioactivity and selectivity towards specific biological targets .
Organic Synthesis
Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Synthetic Pathways
The compound can be utilized in reactions such as:
- Alkylation Reactions : Serving as a nucleophile in alkylation processes.
- Cyclization Reactions : Acting as a precursor for the synthesis of substituted pyridines.
Data Table: Synthetic Applications
Reaction Type | Description | Example Compound |
---|---|---|
Alkylation | Nucleophilic substitution with alkyl halides | Dihydropyridine derivatives |
Cyclization | Formation of new cyclic structures | Pyridine-based pharmaceuticals |
Functionalization | Modification to introduce functional groups | Enhanced bioactive molecules |
Material Science
Polymer Chemistry
this compound can be used as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.
Case Study Example
Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal resistance compared to traditional polymers without such additives .
Agricultural Chemistry
Potential Agrochemical Applications
Due to its structural characteristics, there is potential for this compound to be explored as a precursor for agrochemicals. Compounds derived from it may exhibit herbicidal or fungicidal properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group and the dihydropyridine ring may play a role in its biological activity by interacting with enzymes and receptors in the body.
Comparison with Similar Compounds
tert-Butyl 4-(hydroxymethyl)pyridine-1-carboxylate: Similar structure but lacks the dihydropyridine ring.
tert-Butyl 4-(hydroxymethyl)-2H-pyridine-1-carboxylate: Similar structure but with a different position of the hydroxymethyl group.
Uniqueness:
Structural Features: The presence of both the tert-butyl ester group and the hydroxymethyl group attached to a dihydropyridine ring makes it unique.
Reactivity: The compound’s unique reactivity pattern, including its ability to undergo various chemical reactions, sets it apart from similar compounds.
Biological Activity
tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate (CAS Number: 2387597-64-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Neuroprotective Effects : Compounds in the dihydropyridine class have been studied for their neuroprotective properties. They may act as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission and protecting against neurodegeneration .
- Antioxidant Activity : The presence of hydroxymethyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Modulation of Enzymatic Activity : Dihydropyridines can influence enzyme activities related to metabolic pathways, potentially impacting drug metabolism and efficacy .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Neuroprotective Study :
- Antioxidant Evaluation :
- Pharmacokinetic Profile :
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,6,9,13H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHTGJLNXQIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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